N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 587850-65-5
VCID: VC21513324
InChI: InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

CAS No.: 587850-65-5

Cat. No.: VC21513324

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide - 587850-65-5

Specification

CAS No. 587850-65-5
Molecular Formula C17H20N2O4S
Molecular Weight 348.4g/mol
IUPAC Name 2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Standard InChI Key NVACMZDANBPPJR-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structure

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is identified by its unique chemical signature and structural composition. The compound features a distinctive arrangement of functional groups that contribute to its potential biological activity.

Basic Identification

The compound possesses several standard chemical identifiers that allow for unambiguous recognition in chemical databases and literature.

Table 1: Chemical Identifiers of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

IdentifierValue
CAS Number587850-65-5
PubChem Compound ID833618
IUPAC Name2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Synonyms2-[4-(propan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)acetamide

Structural Characteristics

The molecular structure features a sulfonamide group (-SO₂NH₂) attached to a phenyl ring, which is connected to an acetamide linkage (-NHCO-). This acetamide group links to a methylene bridge (-CH₂-) that connects to an isopropylphenoxy moiety. The isopropyl group is positioned para to the oxygen atom on the phenyl ring.

Table 2: Structural Properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight348.4 g/mol
Standard InChIInChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Standard InChIKeyNVACMZDANBPPJR-UHFFFAOYSA-N
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

The compound's structure contains both hydrogen bond donors (NH groups) and acceptors (carbonyl and sulfonyl oxygens), suggesting potential for interactions with various biomolecular targets, which may contribute to its pharmacological profile .

Physical and Chemical Properties

Understanding the physicochemical properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide provides insight into its behavior in biological systems and its potential pharmaceutical applications.

Physical Properties

The physical state and properties of this compound influence its handling, formulation, and bioavailability in potential therapeutic applications.

Table 3: Physical Properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

PropertyDescription
Physical StateSolid at room temperature
ColorNot specifically reported in literature
SolubilityLimited data available; likely exhibits moderate solubility in polar organic solvents
Partition CoefficientNot specifically reported; structure suggests moderate lipophilicity
Melting PointNot specifically reported in available literature

Chemical Reactivity

The chemical behavior of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is influenced by its functional groups, particularly the sulfonamide and acetamide moieties.

Key reactive sites include:

  • The sulfonamide group (-SO₂NH₂), which can participate in hydrogen bonding

  • The acetamide linkage (-NHCO-), which serves as both hydrogen bond donor and acceptor

  • The ether linkage, which can act as a hydrogen bond acceptor

  • The isopropyl group, which contributes hydrophobic interactions

These structural features suggest potential interactions with biological targets, particularly proteins that contain complementary binding pockets capable of accommodating the compound's functional groups and structural orientation.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide involves several chemical steps, focusing primarily on the reaction of sulfonamide derivatives with substituted acetamides.

Pharmacological Activity

Research on the pharmacological activity of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is still emerging, but its structural features suggest potential therapeutic relevance.

ParameterFinding
Acute ToxicityFavorable safety profile at therapeutic doses
Long-term SafetyFurther studies required for complete assessment
Target Organ ToxicityLimited data available
MetabolismSpecific metabolic pathways not fully characterized

Comparison with Related Compounds

Comparing N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide with structurally related compounds provides valuable insights into potential structure-activity relationships.

Structural Analogs

Several compounds share structural similarities with N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide:

Table 6: Related Compounds and Structural Differences

CompoundCAS NumberKey Structural Difference
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide606923-48-2Contains additional pyrimidine ring; isopropyl group at ortho position
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide64876-49-9Phenoxy group replaced with acetyl(isopropyl)amino group
N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide14949-01-0Isopropylphenoxy moiety replaced with chloro group

Comparative Properties

The structural differences between these compounds likely result in distinct pharmacological profiles:

  • The addition of a pyrimidine ring in N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide may enhance target selectivity

  • The replacement of the phenoxy group with other functionalities alters the compound's electronic and steric properties

  • The position of the isopropyl group (para vs. ortho) affects the spatial arrangement and potential binding interactions

These structural variations provide valuable insights for rational drug design efforts targeting specific biological pathways .

Research Applications and Future Directions

Current research on N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is somewhat limited, but the compound shows promise for various potential applications.

Current Research Status

Research activities involving this compound include:

  • Chemical characterization and property determination

  • Preliminary toxicological assessments

  • Initial investigations into biological activity

  • Structure-activity relationship studies with related compounds

Future Research Directions

Advancing the understanding of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide will require:

  • Development of optimized synthesis protocols with improved yields

  • Comprehensive characterization of pharmacokinetic and pharmacodynamic properties

  • Detailed mechanism of action studies, including target identification

  • More extensive toxicological evaluations across various administration routes

  • Structure-activity relationship studies to identify key pharmacophoric elements

  • Potential modification of the structure to enhance specific therapeutic properties

These research directions could significantly expand the knowledge base regarding this compound and potentially lead to valuable therapeutic applications .

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